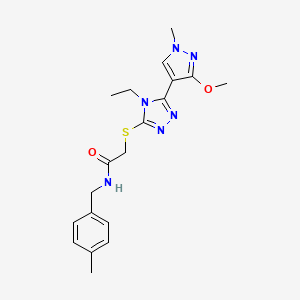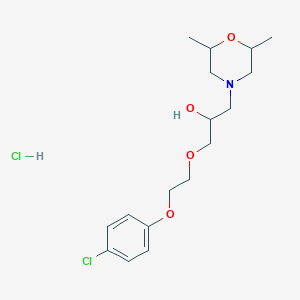![molecular formula C12H17NO B3018989 [2-(Piperidin-4-yl)phenyl]methanol CAS No. 170838-34-3](/img/structure/B3018989.png)
[2-(Piperidin-4-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Piperidin-4-yl)phenyl]methanol” is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 g/mol . This compound is often used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 . The Canonical SMILES string is C1CNCCC1C2=CC=CC=C2CO .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
[2-(Piperidin-4-yl)phenyl]methanol is a useful compound for scientific research, as it can be used as a reagent and as a biological probe. It can be used as a reagent in a variety of reactions, including the synthesis of other compounds, the formation of amides, and the synthesis of polymers. As a biological probe, this compound has been used to study the structure and function of proteins, as well as to investigate the role of certain enzymes in biochemical pathways.
Wirkmechanismus
Target of Action
[2-(Piperidin-4-yl)phenyl]methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
It is known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
It is known that the compound is a semi-flexible linker in protac development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
It is known that the compound is used in protac development for targeted protein degradation , which suggests that it may have a role in inducing protein degradation in cells.
Action Environment
It is known that the compound is stored at 2-8°c , suggesting that temperature could be an important factor in maintaining its stability.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Piperidin-4-yl)phenyl]methanol is a versatile compound that can be used in a variety of scientific research applications. It is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it can be difficult to synthesize and is not as widely available as other compounds.
Zukünftige Richtungen
The potential future directions for [2-(Piperidin-4-yl)phenyl]methanol are numerous. It could be used to develop new drugs or treatments for various diseases and conditions, such as cancer, Alzheimer’s disease, and inflammation. Additionally, it could be used to study the structure and function of proteins and enzymes, and to explore the role of certain enzymes in biochemical pathways. Finally, it could be used to develop new synthetic methods and to synthesize new compounds.
Synthesemethoden
[2-(Piperidin-4-yl)phenyl]methanol can be synthesized by a number of methods, including the reaction of piperidine with phenylmethanol, the reaction of piperidine with phenylmagnesium bromide, and the reaction of piperidine with dimethylformamide. The most common method is the reaction of piperidine with phenylmethanol, which yields this compound as the major product. This reaction is typically carried out in an aqueous solvent at room temperature.
Eigenschaften
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQUIMLKSGLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3018907.png)

![4-([1,1'-Biphenyl]-4-yl)-6-chloro-2-phenylpyrimidine](/img/structure/B3018911.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018915.png)
![1-{[(3,5-Dimethyl-4-isoxazolyl)methyl]thio}-4-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3018916.png)

![2-Cyclopropyl-4-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3018919.png)

![4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3018923.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)azetidine hydrochloride](/img/structure/B3018924.png)

